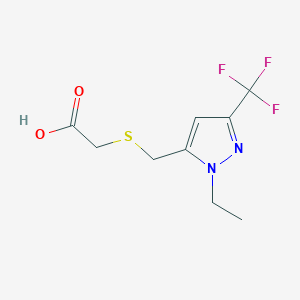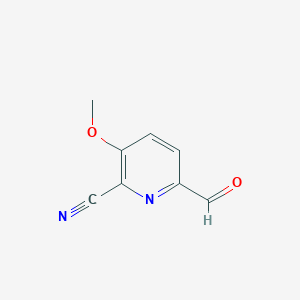
6-Formyl-3-methoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 6-Formyl-3-methoxypicolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxypyridine with formylating agents under controlled conditions to introduce the formyl group at the 6-position of the pyridine ring. The nitrile group can be introduced through subsequent reactions involving cyanation reagents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Análisis De Reacciones Químicas
6-Formyl-3-methoxypicolinonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
6-Formyl-3-methoxypicolinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: Research involving this compound may lead to the discovery of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Formyl-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparación Con Compuestos Similares
6-Formyl-3-methoxypicolinonitrile can be compared with other similar compounds, such as:
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: This compound has a similar structure but includes a phenyl group, which can influence its chemical and physical properties.
3-Formyl-6-methylchromone: This compound has a chromone backbone and different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-formyl-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-2-6(5-11)10-7(8)4-9/h2-3,5H,1H3 |
Clave InChI |
VBADJTFUNAZWNP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


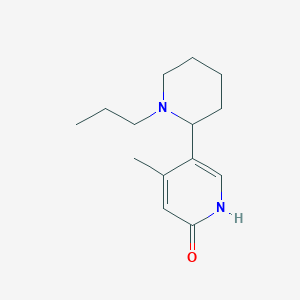
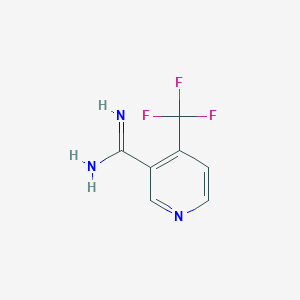
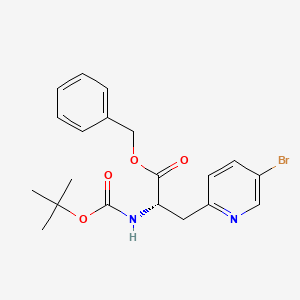

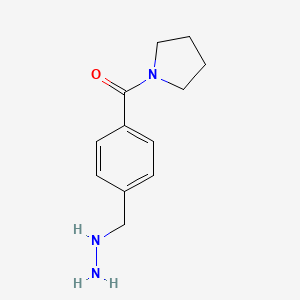
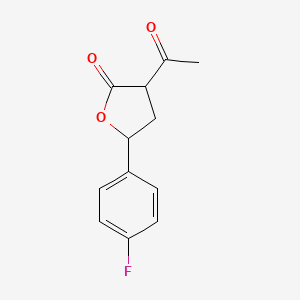

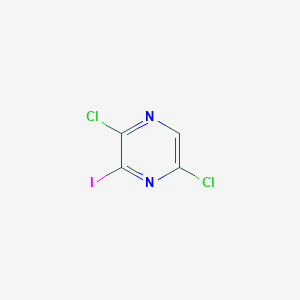
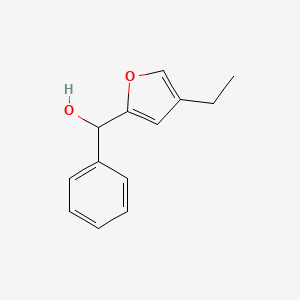
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)


